molecular formula C25H38O6 B047745 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester CAS No. 63468-09-7

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

Cat. No. B047745
CAS RN: 63468-09-7
M. Wt: 434.6 g/mol
InChI Key: UVGGJHWAFDJNPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester involves complex chemical reactions. For instance, Fakhri and Yousefi (2000) detailed the synthesis of siloxy-benzocyclooctenes, highlighting the critical steps and conditions for achieving desired esters through monoalkylation and decarboxylation processes (Fakhri & Yousefi, 2000).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. Golankiewicz et al. (1985) provided insights into the structure of substituted aminothiazoles through spectroscopic means and X-ray crystallographic investigation, demonstrating the importance of structural analysis in chemical research (Golankiewicz et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester are diverse. For example, Içli et al. (2012) discussed multicomponent reactions to form macrocycles and polymers, showing the versatility of chemical reactions in creating complex structures from simple precursors (Içli et al., 2012).

Physical Properties Analysis

The physical properties of such esters are influenced by their molecular structure. Percec et al. (1992) studied the phase behavior of polyethers and copolyethers, revealing the impact of molecular design on the material's mesophase and thermal properties (Percec et al., 1992).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is vital for potential applications. Bhogala and Nangia (2003) explored the cocrystals of cyclohexanetricarboxylic acid with various bipyridine homologues, providing insights into hydrogen bonding in neutral and ionic complexes, which are fundamental for the chemical properties of these compounds (Bhogala & Nangia, 2003).

Scientific Research Applications

  • Polymer Chemistry : Hyperbranched poly(ester)s with pendant hydroxy groups synthesized using bis(oxetane)s and 1,3,5-benzenetricarboxylic acid exhibit insoluble water properties and solubility in a wide range of solvents. This makes them useful in various applications, including potentially as resists for high-resolution microscopy (Nishikubo, Kudo, & Nakagami, 2006).

  • Organic Synthesis : Bis(trimethylstannyl)aryl compounds, synthesized from phenols via an SRN1 mechanism, are useful for preparing bidentate Lewis acids (Chopa, Lockhart, & Silbestri, 2002).

  • Supramolecular Chemistry : Dative B-N bonds create molecularly defined macrocycles and polymers by coordinating pyridyl ligands to 1,4-bis(benzodioxaborole)benzene, useful in structural supramolecular chemistry and crystal engineering (Içli et al., 2012).

  • Solar Cell Research : D-A-D-A-D push-pull organic semiconductors with benzo[1,2-b:4, 5-b′] dithiophene cores demonstrate potential for efficient solar cell fabrication, absorbing sunlight over a broad spectrum (Do et al., 2015).

  • Lithography Applications : Two-component positive photoresists based on novel ester acetal polymers and sulfonium triflate PAGs show promise for lithography, offering clear patterns and low photosensitivity (Wang, Chu, & Cheng, 2007).

  • Catalysis : Palladium catalysts are highly efficient for alkoxycarbonylation of alkenes, producing versatile ester products, important in both industry and research labs (Dong et al., 2017).

  • Photovoltaic Properties : Low-bandgap alternating copolymers like CEHTF and CEHTP exhibit promising optical, electrochemical, and photovoltaic properties, with potential solar cell applications (Cimrová et al., 2011).

  • Environmental Impact : Studies on phthalates like bis(2-ethylhexyl)phthalate (a related compound) in the environment have increased, addressing concerns about their release through plastic incineration or leaching into water (Neff, 2002).

Safety And Hazards

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is a highly flammable liquid and vapour. It can cause skin irritation .

Future Directions

1,2,4-Benzenetricarboxylic acids are gaining popularity for use as traditional phthalates become more regulated . This suggests that there may be increased research and usage of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester in the future.

properties

IUPAC Name

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGGJHWAFDJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334192
Record name 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

CAS RN

63468-09-7
Record name 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Tu, JT Garza, GL Coté - RSC advances, 2019 - pubs.rsc.org
Bis(2-ethylhexyl)phthalate (DEHP) is an endocrine disruptor commonly present in plastic products, such as PVC tubes and water bottles. In this work, a surface enhanced Raman …
Number of citations: 32 pubs.rsc.org

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